![molecular formula C14H18BrNO4S B2436781 N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide CAS No. 2094353-82-7](/img/structure/B2436781.png)
N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BME-001 and has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The mechanism of action of BME-001 is not fully understood. However, studies have shown that BME-001 can interact with various proteins and enzymes in cells, which can lead to changes in gene expression and cellular signaling pathways. These changes can ultimately lead to the biological effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that BME-001 can have various biochemical and physiological effects. BME-001 has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of cancer cells. BME-001 has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BME-001 in lab experiments is its potential pharmacological properties. BME-001 has been shown to have anti-inflammatory and anti-cancer properties, which can be useful in studying these medical conditions. However, one limitation of using BME-001 in lab experiments is its potential toxicity. Studies have shown that BME-001 can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on BME-001. One area of research could focus on optimizing the synthesis of BME-001 to improve its yield and purity. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of BME-001 in animal models. This information could be useful in designing clinical trials for BME-001. Additionally, future research could focus on studying the potential use of BME-001 in treating other medical conditions, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of BME-001 involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-2-(2-methanesulfonylethoxy)benzaldehyde, which is then reacted with N-methylprop-2-enamine in the presence of a catalyst to form BME-001. The synthesis of BME-001 has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
BME-001 has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential use as an anti-inflammatory agent. Studies have shown that BME-001 can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. BME-001 has also been studied for its potential use in treating cancer. Studies have shown that BME-001 can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[[3-bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-4-13(17)16(2)10-11-6-5-7-12(15)14(11)20-8-9-21(3,18)19/h4-7H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCHWBEUYISMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Br)OCCS(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

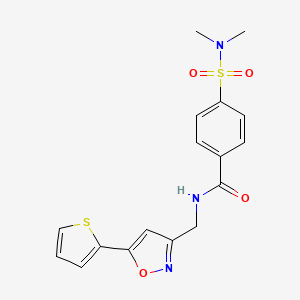
![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)
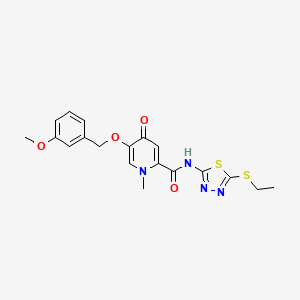
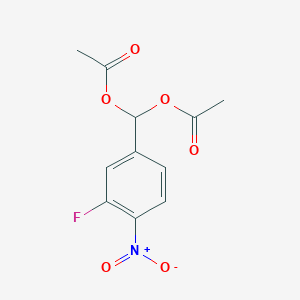
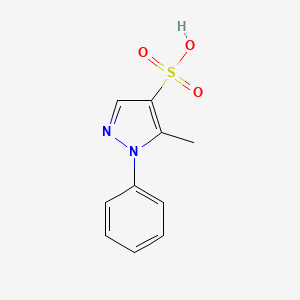
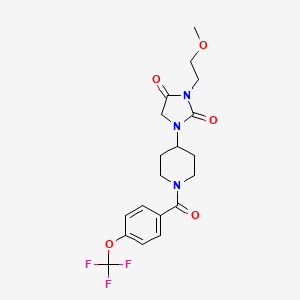
![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)
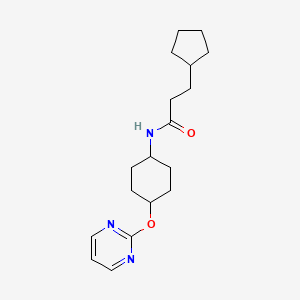
![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)
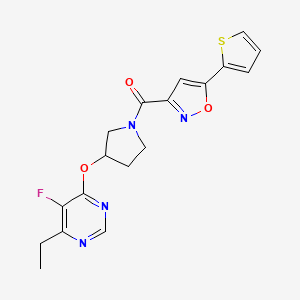
![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)
![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)
![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)